Apidaecin

Antimicrobial Resistance Peptide Therapeutics Gram-Negative Pathogens

Apidaecin refers to a family of 18–20 amino acid, proline-rich antimicrobial peptides (PrAMPs) originally isolated from the honeybee (Apis mellifera). Naturally occurring isoforms, such as Apidaecin Ia and Apidaecin Ib, share a highly conserved C-terminal sequence (PRPPHPRL/I) and are characterized by a high proline and arginine content.

Molecular Formula C95H150N32O23
Molecular Weight 2108.4 g/mol
Cat. No. B15567453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApidaecin
Molecular FormulaC95H150N32O23
Molecular Weight2108.4 g/mol
Structural Identifiers
InChIInChI=1S/C95H150N32O23/c1-7-51(6)75(121-79(136)59(42-52-26-28-54(128)29-27-52)117-85(142)74(50(4)5)120-84(141)68-24-13-36-123(68)86(143)56(18-9-33-108-94(102)103)113-78(135)61(45-72(99)131)116-77(134)60(44-71(98)130)111-73(132)46-96)91(148)126-39-15-23-67(126)82(139)115-58(30-31-70(97)129)88(145)122-35-11-21-65(122)81(138)114-57(19-10-34-109-95(104)105)87(144)127-40-16-25-69(127)90(147)125-38-14-22-66(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-37-12-20-64(124)80(137)112-55(17-8-32-107-93(100)101)76(133)119-63(92(149)150)41-49(2)3/h26-29,47-51,55-69,74-75,128H,7-25,30-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,133)(H,120,141)(H,121,136)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-/m0/s1
InChIKeyNUTHXVZQNRZFPR-FHDGIMILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Apidaecin Procurement Guide: Sourcing Proline-Rich Antimicrobial Peptides (PrAMPs) for Gram-Negative Pathogen Research


Apidaecin refers to a family of 18–20 amino acid, proline-rich antimicrobial peptides (PrAMPs) originally isolated from the honeybee (Apis mellifera) [1]. Naturally occurring isoforms, such as Apidaecin Ia and Apidaecin Ib, share a highly conserved C-terminal sequence (PRPPHPRL/I) and are characterized by a high proline and arginine content [2]. Their primary antimicrobial activity is directed against Gram-negative bacteria, particularly Enterobacteriaceae [3]. Critically, their mechanism of action is non-lytic and involves stereospecific inhibition of bacterial protein synthesis by targeting the ribosome, setting them apart from conventional membrane-active peptides [4].

Why Apidaecin Isoforms and Analogs Cannot Be Interchanged: A Guide to Avoiding Procurement Errors


Within the PrAMP class, functional substitution is highly unreliable due to significant differences in antimicrobial potency, serum stability, and in vivo efficacy arising from minor sequence variations. For instance, while Apidaecin Ib exhibits a relatively modest MIC of 8 μM against E. coli K12, engineered analogs like Api88 and Api137 demonstrate a >30-fold improvement in potency [1]. Furthermore, the serum half-life of native or minimally modified peptides can be as short as ~5 minutes for Api88, whereas a single amino acid substitution in Api137 (Arg17Orn and a C-terminal acid) extends this half-life to approximately 6 hours, a critical determinant for in vivo applications [2]. The following evidence quantifies these decisive performance gaps, which dictate specific procurement choices for research or development.

Apidaecin vs. Analogs: A Head-to-Head Quantitative Evidence Guide for Procurement Decisions


Superior In Vitro Potency of Optimized Apidaecin Analogs (Api88/Api137) Against Escherichia coli Compared to Native Apidaecin Ib

Optimized apidaecin analogs Api88 and Api137 demonstrate a substantial, >30-fold increase in antimicrobial potency against Escherichia coli K12 compared to the native Apidaecin Ib peptide, under identical standardized MIC assay conditions [1].

Antimicrobial Resistance Peptide Therapeutics Gram-Negative Pathogens

Dramatically Enhanced Serum Stability of Api137 Enables In Vivo Applications Where Api88 Fails

A single amino acid modification in Api137 (substitution of Arg-17 with L-ornithine and a C-terminal free acid) extends its half-life in mouse serum to ~6 hours, a >70-fold improvement over the ~5-minute half-life of its closely related analog Api88 [1]. This stability advantage translates directly to improved in vivo performance.

Pharmacokinetics Peptide Stability Drug Development

In Vivo Rescue from Lethal E. coli Sepsis Achieved with Low-Dose Api137

Api137 demonstrates robust in vivo efficacy, achieving 100% survival (rescued all mice) in a lethal murine model of intraperitoneal E. coli sepsis when administered at a low dose of 0.6 mg/kg three times intraperitoneally [1]. This contrasts with the higher doses (2.5-10 mg/kg) required for Api88 to achieve a similar 5-log reduction in bacterial burden in a K. pneumoniae model [2].

In Vivo Efficacy Sepsis Model Antibiotic Alternatives

Apidaecin Exhibits a Unique Stereospecific, Non-Lytic Mechanism Distinct from Membrane-Active Peptides

The antibacterial activity of apidaecin is completely abolished when synthesized as its D-enantiomer, demonstrating strict stereospecificity [1]. Furthermore, apidaecin shows a complete lack of membrane permeabilization even at concentrations 10,000-fold above its lethal dose [1]. This is in stark contrast to membrane-active antimicrobial peptides, which typically exhibit non-stereospecific lytic activity.

Mechanism of Action Peptide Engineering Target Specificity

Differential Pharmacokinetic Profiles of Apidaecin Analogs: Api88/Api137 Show Rapid Clearance Compared to Oncocin Onc72

Following intravenous or intraperitoneal administration in mice, plasma levels of apidaecin analogs Api88 and Api137 were four-fold lower (<3 μg/mL) than those of the oncocin analog Onc72 [1]. This is despite Api137's superior serum stability in vitro, highlighting that in vivo clearance mechanisms differ and are a key differentiator between PrAMP sub-classes.

Pharmacokinetics Drug Delivery Biodistribution

Mapping of the Apidaecin Pharmacophore Reveals a Tractable N-Terminus for Engineering

Comprehensive mutagenesis studies show that the C-terminal eight residues of apidaecin are essential for antibacterial activity, with single alanine substitutions in this region drastically reducing or abolishing activity [1]. Conversely, the N-terminal eight residues are highly permissive to substitution, with mutations producing no or only minor effects on activity [1]. This functional modularity is not observed to the same extent in many other antimicrobial peptides, such as the cathelicidins.

Structure-Activity Relationship Peptide Engineering Pharmacophore

Targeted Applications for Apidaecin Analogs: Matching Compound to Research Objective


In Vivo Murine Sepsis Models Requiring a Highly Stable and Potent PrAMP

Api137 is the compound of choice for researchers conducting in vivo studies of Gram-negative sepsis in mice. Its >70-fold longer serum half-life (~6 hours) compared to Api88 [1], combined with its ability to confer 100% survival in a lethal E. coli ATCC 25922 model at a low dose (3x 0.6 mg/kg) [2], makes it the optimal candidate for systemic infection studies where prolonged exposure and high efficacy are critical.

High-Throughput Screening (HTS) Campaigns Targeting E. coli and Enterobacteriaceae

For in vitro screening against E. coli and related species, Api88 offers a cost-effective and highly potent alternative to native apidaecin. Its MIC of 0.25 μM against E. coli K12 [1] is a 32-fold improvement over native Apidaecin Ib, enabling lower compound consumption in large-scale HTS campaigns. Its rapid degradation in serum is not a limiting factor in these cell-culture based assays.

Investigating Ribosome-Targeting Antibiotics and Translation Termination

Apidaecin (or its analogs) is an essential tool for studying the mechanism of translation termination. Its unique, stereospecific binding to the ribosomal exit tunnel and inhibition of release factor recycling [1] provides a precise chemical biology probe. Procurement of apidaecin is required for experiments designed to dissect this non-lytic, ribosome-targeting mechanism, as membrane-active peptides would produce confounding results.

Structure-Activity Relationship (SAR) Studies and Peptide Engineering Campaigns

The well-defined pharmacophore of apidaecin, where the C-terminus is essential and the N-terminus is highly permissive to mutation [1], makes it an ideal scaffold for peptide engineering. Researchers can procure the base sequence and confidently modify the N-terminal region to introduce tags (e.g., biotin, fluorophores), conjugation handles (e.g., azide, alkyne), or stability-enhancing modifications without risking a catastrophic loss of antimicrobial function.

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